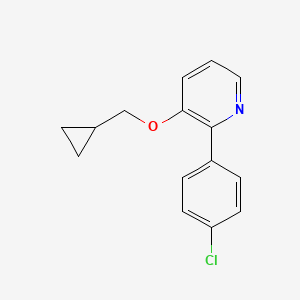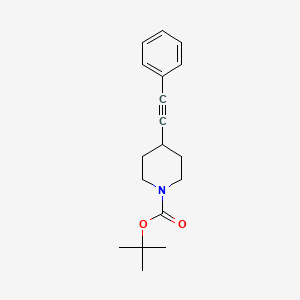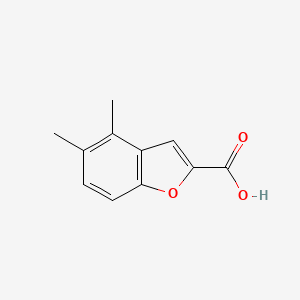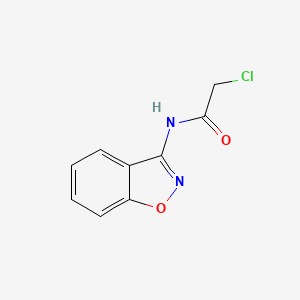
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide
Overview
Description
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,2-Benzisoxazol-3-yl-2-chloroacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with benzo[d]isoxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-1,2-Benzisoxazol-3-yl-2-chloroacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide: Unique due to its specific substitution pattern and biological activity.
Isoxazole Derivatives: Other compounds in the isoxazole family with different substituents, such as 4-chlorophenyl isoxazole, which may have different biological activities.
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8(13)11-9-6-3-1-2-4-7(6)14-12-9/h1-4H,5H2,(H,11,12,13) |
InChI Key |
NXRAWYLWZRVZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[[2-(Acetylamino)-5-thiazolyl]thio]acetic acid](/img/structure/B8699169.png)




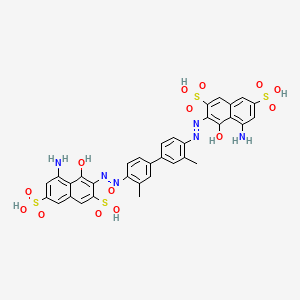
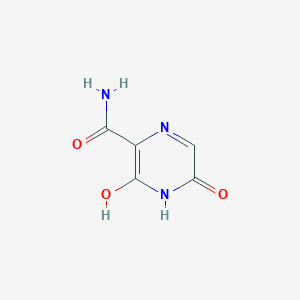

![2,5-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8699255.png)
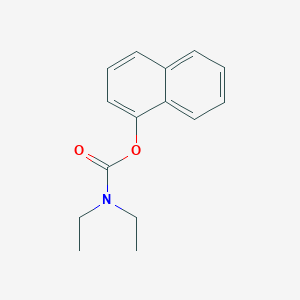
![7-Ethynyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B8699269.png)
